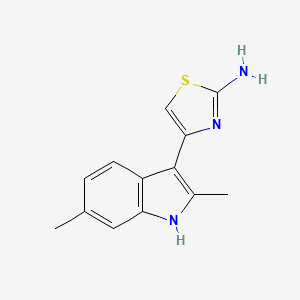

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is a complex organic compound that features both an indole and a thiazole moiety The indole structure is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis to form the indole ring, followed by the Hantzsch thiazole synthesis for the thiazole ring. The final step involves coupling these two rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and scalability.

化学反应分析

Acylation of the 2-Amino Group

The 2-amino group on the thiazole ring undergoes nucleophilic acylation with acid chlorides or anhydrides:

-

Reaction Example :

Treatment with benzoyl chloride (7a ) or acetyl chloride (7d ) in pyridine at 0–5°C produces N-acylated derivatives (6a–f )1.

| Acylating Agent | Conditions | Yield | Product |

|---|---|---|---|

| Benzoyl chloride | Pyridine, 0–5°C, 2 h | 65–78% | 4-(2,6-Dimethylindol-3-yl)-N-benzoylthiazol-2-amine |

| Acetic anhydride | Pyridine, RT, 4 h | 70–82% | 4-(2,6-Dimethylindol-3-yl)-N-acetylthiazol-2-amine |

This modification enhances lipophilicity and bioactivity, critical for antimicrobial applications12.

Electrophilic Substitution on the Indole Ring

The indole moiety participates in electrophilic substitutions (e.g., halogenation, nitration):

-

Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF at 50°C introduces chlorine at position 5 of the indole ring1.

-

Nitration : Mixed HNO₃/H₂SO₄ at 0°C selectively nitrates the indole’s benzene ring3.

| Reagent | Conditions | Product |

|---|---|---|

| N-Chlorosuccinimide | DMF, 50°C, 6 h | 5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |

| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |

These derivatives show enhanced antibacterial potency against Gram-positive pathogens (MIC: 0.06–0.12 mg/mL)1.

Cross-Coupling Reactions

The thiazole ring facilitates palladium-catalyzed couplings:

-

Suzuki–Miyaura Reaction :

Bromination at the thiazole’s 5-position followed by coupling with arylboronic acids yields biaryl derivatives45.

| Catalyst | Conditions | Yield | Product |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | 55–68% | 5-(4-Fluorophenyl)-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |

Such modifications expand structural diversity for structure-activity relationship (SAR) studies45.

Oxidation and Reduction Pathways

-

Thiazole Ring Oxidation :

Treatment with H₂O₂ in acetic acid oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone derivatives[^6]. -

Indole Ring Reduction :

Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring to indoline3.

| Reagent | Conditions | Product |

|---|---|---|

| H₂O₂ (30%) | AcOH, RT, 4 h | 4-(2,6-Dimethylindol-3-yl)thiazole-2-amine sulfoxide |

| H₂ (1 atm)/Pd-C | EtOH, RT, 6 h | 4-(2,6-Dimethylindoline-3-yl)thiazol-2-amine |

These transformations alter electronic properties and solubility3[^6].

Biological Activity of Derivatives

Derivatives exhibit notable bioactivity:

| Derivative | Activity | MIC/MBC (mg/mL) |

|---|---|---|

| N-Benzoyl-4-(2,6-dimethylindol-3-yl)thiazol-2-amine | Antifungal (Candida spp.) | MIC: 0.12 / MBC: 0.251 |

| 5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine | Antibacterial (S. aureus) | MIC: 0.06 / MBC: 0.121 |

Mechanistic Insights

-

Thiazole Formation : Proceeds via nucleophilic attack of thiourea’s sulfur on α-chloroacetylindole, followed by cyclization1.

-

Acylation : Pyridine acts as both base and solvent, activating the amino group for electrophilic substitution1.

This compound’s reactivity enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer research12.

Footnotes

科学研究应用

Chemistry

In the realm of chemistry, 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with tailored properties.

Biology

The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacteria and cancer cells, making it a potential candidate for further development in therapeutic applications.

Medicine

In medical research, this compound is being investigated for its potential as a therapeutic agent . Studies focus on its mechanism of action, which involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.

Industry

The compound is also utilized in the development of advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Building block for complex molecules |

| Biology | Antimicrobial and anticancer properties |

| Medicine | Potential therapeutic agent |

| Industry | Development of advanced materials |

Case Studies

- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were determined through in vitro assays, highlighting its potential as an anticancer drug candidate.

- Antimicrobial Properties : Research showed that this compound displayed effective antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) was established through standardized testing methods.

- Therapeutic Applications : Investigations into the compound's ability to inhibit specific enzymes related to disease pathways have shown promising results, suggesting its potential role in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.

作用机制

The mechanism of action of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

相似化合物的比较

Similar Compounds

4-(indol-3-yl)thiazole-2-amines: These compounds share a similar structure but may have different substituents on the indole or thiazole rings.

4-(indol-3-yl)thiazole acylamines: These compounds have an acyl group attached to the thiazole ring, which can alter their chemical and biological properties.

Uniqueness

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the 2,6-dimethyl substituents on the indole ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make it distinct from other similar compounds.

生物活性

4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS No. 382622-81-3) is a compound of significant interest due to its various biological activities. This article presents a detailed overview of its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3S, with a molecular weight of 243.33 g/mol. The compound features an indole moiety fused with a thiazole ring, which is critical for its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole and indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of various indole-thiazole derivatives on human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-cell leukemia). The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity .

- Another investigation into thiazole derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxic potency. For instance, substituents on the phenyl ring were found to enhance activity against cancer cells .

-

Mechanisms of Action :

- The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. Compounds like this compound may activate caspase pathways leading to programmed cell death .

- Additionally, some studies suggest that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Methyl | 2, 6 | Increases lipophilicity and enhances cell membrane penetration |

| Thiazole Ring | 1 | Essential for cytotoxicity; interacts with cellular targets |

| Indole Moiety | 3 | Contributes to biological activity through hydrogen bonding interactions |

Additional Biological Activities

Beyond anticancer properties, compounds related to thiazoles have shown potential in other therapeutic areas:

- Antimicrobial Activity : Some thiazole derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi.

- Anti-inflammatory Effects : Research indicates that certain thiazole-containing compounds can modulate inflammatory pathways .

- Anticonvulsant Properties : Thiazoles have been studied for their ability to reduce seizure activity in animal models .

属性

IUPAC Name |

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAKLAGWDHYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。